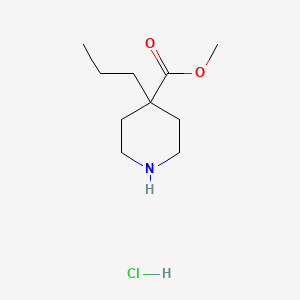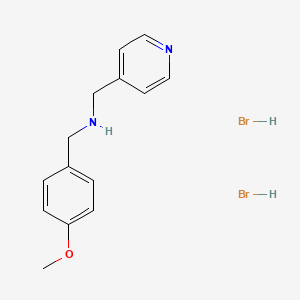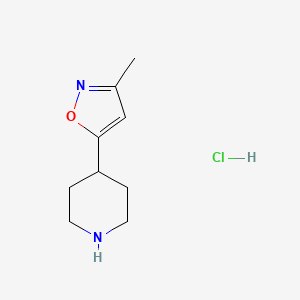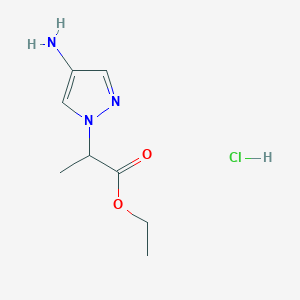
3-(Methoxymethoxy)phenylboronic Acid Pinacol Ester
Übersicht
Beschreibung
3-(Methoxymethoxy)phenylboronic Acid Pinacol Ester is a chemical compound with the molecular formula C14H21BO4 . It has a molecular weight of 264.13 . This compound is typically stored at a temperature of 2-8°C .
Molecular Structure Analysis
The IUPAC name for this compound is 2-[3-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The InChI code for this compound is 1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-7-6-8-12(9-11)17-10-16-5/h6-9H,10H2,1-5H3 .
Physical and Chemical Properties Analysis
The compound is a liquid at room temperature . It has a refractive index of n20/D 1.502 and a density of 1.028 g/mL at 25 °C .
Wissenschaftliche Forschungsanwendungen
Phosphorescent Properties
- Arylboronic esters, such as phenylboronic acid pinacol ester, exhibit phosphorescence in the solid state at room temperature. This property is remarkable given that traditional phosphorescent organic molecules usually require heavy atoms or carbonyl groups. Theoretical calculations suggest this phosphorescence results from an out-of-plane distortion in the excited state (Shoji et al., 2017).
Hydrolysis at Physiological pH
- Phenylboronic pinacol esters, a group to which 3-(Methoxymethoxy)phenylboronic acid pinacol ester belongs, undergo hydrolysis, especially at physiological pH. This aspect is crucial in drug design and delivery, considering the instability of these compounds in water (Achilli et al., 2013).
Use in C-H Arylation
- Rhodium(III)-catalyzed C-H arylation of arenes with phenylboronic acid pinacol esters has been achieved, showcasing the utility of these compounds in organic synthesis and potentially in the development of new pharmaceuticals (Wang et al., 2016).
Solubility in Organic Solvents
- The solubility of phenylboronic acid and its cyclic esters, including pinacol ester, has been studied in various organic solvents. This research is relevant for the formulation of pharmaceuticals and other chemical applications (Leszczyński et al., 2020).
Synthesis of Hyperbranched Polythiophene
- Hyperbranched polythiophene with a high degree of branching has been synthesized using a catalyst-transfer Suzuki–Miyaura coupling reaction with monomers containing phenyl boronic acid pinacol ester. This polymer synthesis research has implications for materials science and electronics (Segawa et al., 2013).
Development of H2O2-Cleavable Polymers
- H2O2-cleavable poly(ester-amide)s have been synthesized using 4-formylbenzeneboronic acid pinacol ester. These polymers could be applied in drug delivery systems, highlighting the potential for responsive and controlled release of therapeutics (Cui et al., 2017).
Glucose and Lactic Acid-Responsive Micelles
- Biocompatible and biodegradable block copolymer micelles using phenylboronic ester as the linkage have been developed. These micelles respond to glucose and lactic acid, suggesting applications in drug delivery, especially in diabetic and cancer treatments (Vrbata & Uchman, 2018).
Fluorescent Sensor Development
- Anthracene-(aminomethyl)phenylboronic acid pinacol ester was developed as a highly sensitive fluorescent sensor for water detection. This highlights the compound's utility in environmental monitoring and analysis (Miho et al., 2021).
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Wirkmechanismus
Target of Action
Boronic acids and their derivatives are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The mode of action of 3-(Methoxymethoxy)phenylboronic Acid Pinacol Ester involves its interaction with a metal catalyst in the Suzuki–Miyaura reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and a halide .
Biochemical Pathways
The Suzuki–Miyaura reaction, in which this compound participates, is part of a broader biochemical pathway involving carbon-carbon bond formation . The downstream effects of this reaction can lead to the synthesis of various organic compounds.
Pharmacokinetics
It’s important to note that the susceptibility to hydrolysis of boronic pinacol esters is influenced by the ph and the substituents in the aromatic ring .
Result of Action
The result of the action of this compound in the Suzuki–Miyaura reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of various organic compounds, depending on the other reactants involved in the reaction.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH strongly influences the rate of the hydrolysis reaction of boronic pinacol esters . Additionally, the presence of a metal catalyst is necessary for the Suzuki–Miyaura reaction .
Eigenschaften
IUPAC Name |
2-[3-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-7-6-8-12(9-11)17-10-16-5/h6-9H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHGOOVKGXBUOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B1432107.png)
![3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline](/img/structure/B1432108.png)
![3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline dihydrochloride](/img/structure/B1432109.png)
![3-[(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)amino]benzoic acid](/img/structure/B1432112.png)

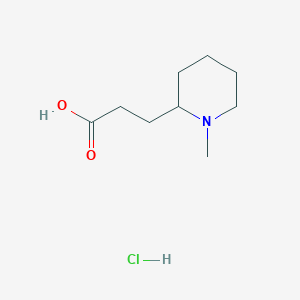
![[4-(3-Methylpiperidin-1-yl)phenyl]amine hydrochloride](/img/structure/B1432117.png)
![N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-2-methyl-1-propanamine hydrochloride](/img/structure/B1432119.png)
![3-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine;hydrochloride](/img/structure/B1432122.png)

